molecular formula C12H11BrO B1337326 1-Bromo-2-ethoxynaphthalene CAS No. 50389-70-3

1-Bromo-2-ethoxynaphthalene

Cat. No. B1337326
CAS RN: 50389-70-3
M. Wt: 251.12 g/mol
InChI Key: BUMQDJUGOXMLDY-UHFFFAOYSA-N
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Description

1-Bromo-2-ethoxynaphthalene is a brominated naphthalene derivative with an ethoxy group at the second position. While the specific compound is not directly studied in the provided papers, related brominated naphthalenes and their derivatives have been synthesized and analyzed for various properties and potential applications, including as intermediates in pharmaceuticals and as labeling reagents in analytical chemistry.

Synthesis Analysis

The synthesis of brominated naphthalene derivatives often involves halogenation reactions. For instance, 1-bromo-8-methylnaphthalene and 1-bromo-5-methylnaphthalene were synthesized using a Diels-Alder reaction followed by deoxygenation steps . Similarly, 2-bromo-6-methoxynaphthalene, an important intermediate for anti-inflammatory agents, has been synthesized through methylation of 6-bromo-2-naphthol with various methylating agents . These methods could potentially be adapted for the synthesis of 1-bromo-2-ethoxynaphthalene by altering the starting materials and reaction conditions to introduce the ethoxy group.

Molecular Structure Analysis

The molecular structure of brominated naphthalene derivatives has been characterized using various spectroscopic techniques. For example, (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized by FT-IR, UV-Vis, and X-ray diffraction, and its molecular geometry was optimized using density functional theory (DFT) . These techniques could be applied to determine the molecular structure of 1-bromo-2-ethoxynaphthalene and to predict its electronic properties.

Chemical Reactions Analysis

Brominated naphthalenes participate in various chemical reactions. The reactivity of such compounds can be studied using molecular electrostatic potential (MEP), Fukui function, and natural bond orbital (NBO) analyses . These studies help identify electrophilic and nucleophilic sites on the molecule, which are crucial for understanding its reactivity in chemical reactions. For 1-bromo-2-ethoxynaphthalene, similar analyses would provide insights into its chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated naphthalene derivatives are influenced by their molecular structure. For instance, the HOMO-LUMO energy gap can indicate the stability of the molecule . The compound 2-bromo-6-methoxynaphthalene has been used as a fluorescent labeling reagent for HPLC analysis, demonstrating its utility in analytical applications . The physical and chemical properties of 1-bromo-2-ethoxynaphthalene, such as its boiling point, melting point, solubility, and fluorescence, would need to be determined experimentally, but can be estimated based on the properties of similar compounds.

Scientific Research Applications

Synthesis and Characterization

Chemical Reactions and Intermediates

Another research area involves the practical synthesis of 2-Bromo-6-methoxynaphthalene, a significant intermediate in the preparation of non-steroidal anti-inflammatory agents. The study highlights various synthetic procedures, including the use of dimethyl sulfate and methyl halides for methylation, while addressing environmental and toxicological concerns associated with these reagents. The research points towards the development of more environmentally benign substitutes for methylating agents, demonstrating the compound's role in synthesizing pharmaceutically relevant molecules (Wei-Ming Xu & Hong-Qiang He, 2010).

Pharmaceutical Applications

In the pharmaceutical field, 2-Bromoacetyl-6-methoxynaphthalene has been employed as a pre-chromatographic fluorescent labeling reagent for the high-performance liquid chromatographic (HPLC) analysis of bile acids, demonstrating its utility in the determination of specific compounds within pharmaceutical formulations. The derivatization reaction facilitated by this compound enables the fluorescent esters' separation by reversed-phase HPLC, followed by fluorometric detection (V. Cavrini, R. Gatti, A. Roda, C. Cerré, P. Roveri, 1993).

Spectroscopic and Theoretical Studies

Moreover, 2-bromo-6-methoxynaphthalene has been subjected to extensive spectroscopic and theoretical studies, with a focus on its potential as an anti-cancer drug. These studies encompass vibrational, electronic, and charge transfer analyses using Density Functional Theory (DFT), providing insights into the molecule's stability, reactive sites, and electron density delocalization. Molecular docking studies further suggest that this compound exhibits anti-cancer activities, highlighting its potential in medicinal chemistry (Rinnu Sara Saji, J. Prasana, S. Muthu, J. George, 2021).

Safety And Hazards

1-Bromo-2-ethoxynaphthalene is classified as a warning hazard under the GHS07 classification . It may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-bromo-2-ethoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO/c1-2-14-11-8-7-9-5-3-4-6-10(9)12(11)13/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMQDJUGOXMLDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00450167
Record name 1-bromo-2-ethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-ethoxynaphthalene

CAS RN

50389-70-3
Record name 1-bromo-2-ethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
T Benincori, A Marchesi, PR Mussini… - … A European Journal, 2009 - Wiley Online Library
… A solution of 1-bromo-2-ethoxynaphthalene (7.26 g, 28.8 mmol)18 in dry THF (16 mL) was added dropwise under nitrogen to a suspension of magnesium (735 mg) in THF (5 mL), …
KR Reddy, KC Rajanna, K Uppalaiah… - Organic Chemistry …, 2012 - downloads.hindawi.com
Environmentally benign mortar-pestle-induced practical methods have been developed for the acylation and O-alkylation of aromatic and heteroaromatic compounds under solventfree …
Number of citations: 9 downloads.hindawi.com
KR Reddy, KC Rajanna, S Ramgopal, MS Kumar… - 2012 - scirp.org
Ultrasonic and microwave-assisted practical methods have been developed for the O-alkylation of aryl (β-naphthols) and Heteroaryl (hydroxy pyridines) in aqueous surfactant media in …
Number of citations: 9 www.scirp.org
荒川孝保, アラカワタカヤス - 2007 - ir.soken.ac.jp
Phenyloctano1 の酸化反応では, 反応終了後超臨界二酸化炭素による抽出を行うことで, 有機溶媒を全く用いずに反応, 後処理ができる完全水系反応-精製系が確立できた. さらにこの触媒が大量…
Number of citations: 4 ir.soken.ac.jp

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